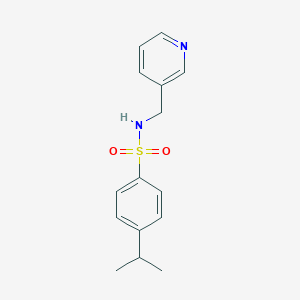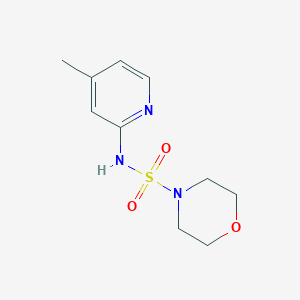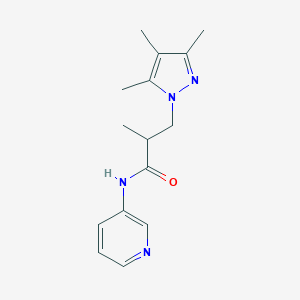![molecular formula C14H15N3O3 B279157 N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide](/img/structure/B279157.png)
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide, commonly known as ABEF, is a synthetic compound that has gained attention in the scientific community due to its potential in biochemical and physiological research. ABEF is a furamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of ABEF involves the formation of hydrogen bonds with the target molecule, leading to the inhibition of its activity. ABEF has been shown to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the catalytic activity of the enzyme. ABEF has also been shown to bind to the binding site of receptors, preventing the binding of ligands and inhibiting the signaling pathway.
Biochemical and Physiological Effects:
ABEF has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of receptor signaling, and the regulation of protein-protein interactions. ABEF has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. ABEF has also been shown to modulate the signaling pathway of G protein-coupled receptors, leading to the regulation of various physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABEF has several advantages for lab experiments, including its high purity and yield, its ability to inhibit enzyme activity and modulate receptor signaling, and its potential in the study of protein-protein interactions. However, ABEF also has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of ABEF, including the development of new synthesis methods, the identification of new targets for ABEF, and the determination of its safety and efficacy in vivo. Further studies are needed to determine the optimal dosage and administration of ABEF, as well as its potential for use in the treatment of various diseases. Additionally, the study of ABEF in combination with other compounds may lead to the development of new therapeutic strategies.
Métodos De Síntesis
ABEF can be synthesized using various methods, including the condensation reaction of 2-aminobenzamide and 2-furoic acid, followed by reduction using sodium borohydride. Another method involves the reaction of 2-aminobenzamide and 2-furoyl chloride in the presence of triethylamine, followed by reduction using lithium aluminum hydride. Both methods result in the formation of ABEF with high purity and yield.
Aplicaciones Científicas De Investigación
ABEF has been used in various scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor binding. ABEF has been shown to inhibit the activity of various enzymes, including acetylcholinesterase and carbonic anhydrase, which are involved in physiological processes such as neurotransmission and acid-base balance. ABEF has also been used to study the binding of ligands to receptors, such as the G protein-coupled receptor.
Propiedades
Nombre del producto |
N-{2-[(2-aminobenzoyl)amino]ethyl}-2-furamide |
|---|---|
Fórmula molecular |
C14H15N3O3 |
Peso molecular |
273.29 g/mol |
Nombre IUPAC |
N-[2-[(2-aminobenzoyl)amino]ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H15N3O3/c15-11-5-2-1-4-10(11)13(18)16-7-8-17-14(19)12-6-3-9-20-12/h1-6,9H,7-8,15H2,(H,16,18)(H,17,19) |
Clave InChI |
OQSCBFCRHGEFAZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NCCNC(=O)C2=CC=CO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




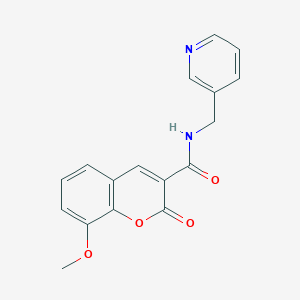
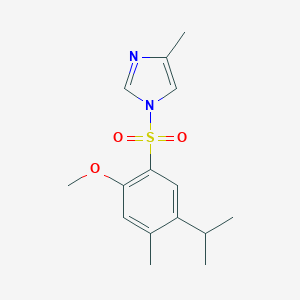
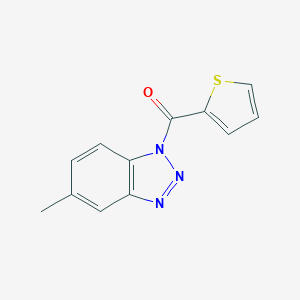
![1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B279082.png)

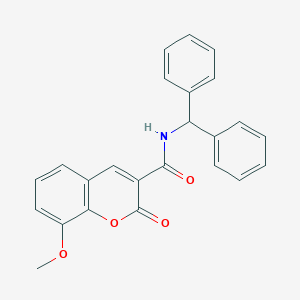
![2-{[(3-Cyano-4,5-dimethyl-2-thienyl)amino]carbonyl}terephthalic acid](/img/structure/B279090.png)

